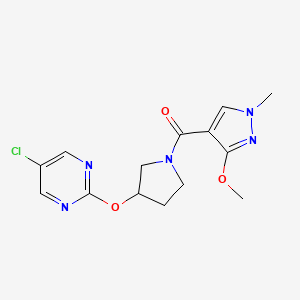

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O3/c1-19-8-11(12(18-19)22-2)13(21)20-4-3-10(7-20)23-14-16-5-9(15)6-17-14/h5-6,8,10H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOSQPBLPDHZJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones under acidic or basic conditions.

Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Chloropyrimidine Synthesis: The chloropyrimidine moiety can be synthesized by chlorination of pyrimidine derivatives using reagents like phosphorus oxychloride (POCl₃).

Coupling Reactions: The final compound is obtained by coupling the chloropyrimidine with the pyrrolidine and pyrazole intermediates. This step often involves nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyrazole ring.

Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.

Substitution: The chloropyrimidine moiety is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols or amines can be formed.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

Material Science:

Biology and Medicine

Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting enzymes or receptors involved in disease pathways.

Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry

Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The chloropyrimidine moiety can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences

- Electron-Withdrawing Effects: The target’s 5-chloropyrimidine enhances electrophilicity compared to compound 10’s 7-cyano group . This may increase reactivity in nucleophilic substitution reactions.

- Solubility: The 3-methoxy group on the target’s pyrazole likely improves aqueous solubility relative to compound 7b’s 3-amino-1-phenyl substituent .

Spectral Data Comparison

Table 3: Key Spectral Peaks

- IR Consistency: The target’s C=O stretch (~1720 cm⁻¹) aligns with compound 7b, confirming methanone integrity .

- NMR Variations: The target’s pyrrolidinyloxy protons (δ 3.8–4.2) differ from compound 7b’s thienothiophene signals (δ 7.52), reflecting structural divergence .

Biological Activity

The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule with potential therapeutic applications. Its structure combines various functional groups that suggest diverse biological interactions, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

This compound features:

- A pyrrolidine ring which is known for its stability and versatility in drug design.

- A 5-chloropyrimidine moiety , which is often associated with anti-cancer and anti-inflammatory activities.

- A methoxy-substituted pyrazole , which can enhance bioactivity through interactions with biological targets.

The biological activity of this compound can be inferred from its structural components. Compounds that include pyrimidine and pyrazole rings are frequently involved in:

- Kinase inhibition : Many pyrimidine derivatives exhibit activity against various kinases, which are critical in cellular signaling pathways. For instance, studies have shown that similar compounds can inhibit PfGSK3 and PfPK6, which are implicated in malaria pathogenesis .

- Antimicrobial properties : Pyrazole derivatives have been noted for their antimicrobial effects, suggesting potential applications in treating infections .

Biological Activity Studies

Research indicates that the biological activity of this compound is likely influenced by its ability to interact with specific molecular targets. The following table summarizes some relevant findings regarding similar compounds:

Case Studies

- Antimalarial Activity : A study on pyrimidine derivatives demonstrated their effectiveness as inhibitors of plasmodial kinases, suggesting that the compound may also exhibit similar activity against malaria parasites by disrupting essential signaling pathways .

- Anticancer Potential : Research into related compounds indicates that those with similar structures often show promise as anticancer agents due to their ability to target specific kinases involved in tumor growth and proliferation .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions starting from appropriate precursors.

- Introduction of the Chloropyrimidine Moiety : This step involves coupling reactions under specific conditions to attach the chloropyrimidine to the pyrrolidine framework.

- Attachment of the Pyrazole Group : The final step often involves further coupling reactions to introduce the pyrazole moiety.

The overall reaction mechanism may involve nucleophilic substitutions and coupling reactions facilitated by reagents such as EDCI or DCC, which help in forming stable bonds between the different components.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone, and which coupling strategies are most effective for its pyrimidine-pyrrolidine-pyrazole architecture?

- Methodology : The compound’s synthesis typically involves multi-step heterocyclic coupling. For example, pyrimidine-pyrrolidine linkages are formed via nucleophilic aromatic substitution (e.g., 5-chloropyrimidin-2-yloxy intermediates reacting with pyrrolidine derivatives under reflux in ethanol or dichloromethane). The pyrazole moiety is often introduced through condensation reactions using diazomethane or triethylamine as catalysts . Key steps include:

- Step 1 : Preparation of 5-chloropyrimidin-2-ol intermediates.

- Step 2 : Coupling with pyrrolidine derivatives (e.g., using ethyl acetate/hexane chromatography for purification) .

- Step 3 : Functionalization of the pyrazole ring via alkylation or acylation (e.g., using 3-methoxy-1-methyl-1H-pyrazol-4-carboxylic acid derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- FT-IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and pyrimidine/pyrazole ring vibrations (1520–1610 cm⁻¹) .

- ¹H/¹³C NMR : Look for methoxy group singlets (~δ 3.8 ppm in ¹H NMR) and pyrrolidine/pyrazole ring proton splitting patterns. For example, the 5-chloropyrimidin-2-yloxy group shows deshielded aromatic protons near δ 8.5–9.0 ppm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrrolidine cleavage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling step between pyrimidine-pyrrolidine and pyrazole moieties?

- Methodology :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .

- Catalyst Screening : Test bases like triethylamine or DBU to accelerate coupling. achieved 52.7% yield using HCl in aqueous conditions for similar pyrazole intermediates .

- Temperature Control : Reflux at 50–80°C for 24–48 hours improves completion while minimizing side reactions (e.g., pyrazole ring decomposition) .

Q. What computational or experimental strategies are recommended to analyze the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions between the pyrimidine-pyrrolidine core and target active sites. The 5-chloro and methoxy groups often contribute to hydrophobic interactions .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) for receptor-ligand interactions.

- Mutagenesis Assays : Validate computational predictions by testing binding affinity against mutant targets (e.g., replacing key residues in enzymatic pockets) .

Q. How can researchers resolve contradictory data regarding the compound’s biological activity observed in different assay systems?

- Methodology :

- Assay Standardization : Control variables like pH, temperature, and solvent composition. For example, organic degradation in aqueous assays (noted in ) can skew results .

- Orthogonal Validation : Cross-check cytotoxicity results using both MTT and ATP-based luminescence assays.

- Meta-Analysis : Compare data across studies using similar substituents (e.g., nitro vs. methoxy groups on pyrazole rings) to isolate structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.